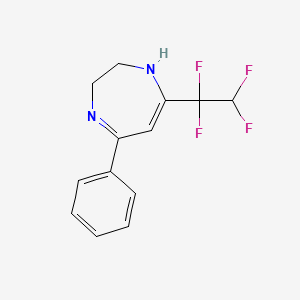
5-phenyl-7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-phenyl-7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepine is a synthetic compound that belongs to the class of diazepines Diazepines are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a phenyl-substituted amine with a tetrafluoroethyl ketone, followed by cyclization in the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of metal-catalyzed reactions, such as those involving transition metals like iron or nickel, can enhance the efficiency and yield of the synthesis. Reaction conditions, including temperature, pressure, and solvent choice, are optimized to ensure high purity and consistency of the final product .
化学反応の分析
Types of Reactions
5-phenyl-7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.
Substitution: The phenyl and tetrafluoroethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted oxides, while substitution reactions can produce a variety of functionalized derivatives .
科学的研究の応用
5-phenyl-7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
作用機序
The mechanism of action of 5-phenyl-7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the compound’s structure and functional groups. The tetrafluoroethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects .
類似化合物との比較
Similar Compounds
Similar compounds include other diazepines with different substituents, such as:
- 5-phenyl-7-ethyl-2,3-dihydro-1H-1,4-diazepine
- 5-phenyl-7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-oxazepine
Uniqueness
The presence of the tetrafluoroethyl group in 5-phenyl-7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepine distinguishes it from other similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a unique and valuable molecule for research and development .
特性
IUPAC Name |
5-phenyl-7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F4N2/c14-12(15)13(16,17)11-8-10(18-6-7-19-11)9-4-2-1-3-5-9/h1-5,8,12,19H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZBFFWHTDUILW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C=C(N1)C(C(F)F)(F)F)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(1H-benzimidazol-2-yl)-1-[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]propan-1-one](/img/structure/B5398543.png)
![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B5398549.png)
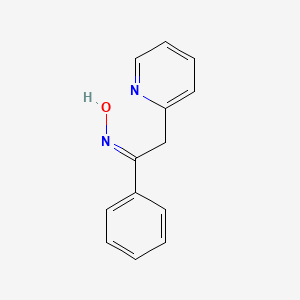
![N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(methylthio)propanamide](/img/structure/B5398568.png)
![1-[(2,6-Dichlorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol](/img/structure/B5398570.png)
![5-fluoro-N,N-dimethyl-2-[((2S,5R)-5-{[methyl(pyridin-3-ylmethyl)amino]methyl}tetrahydrofuran-2-yl)methyl]pyrimidin-4-amine](/img/structure/B5398577.png)
![4-hydroxy-2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-nitro-1H-pyrimidin-6-one](/img/structure/B5398584.png)
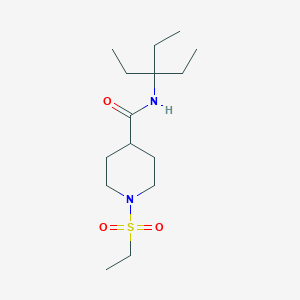
![N-[[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]butanamide;hydrochloride](/img/structure/B5398605.png)
![2,4-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide](/img/structure/B5398608.png)
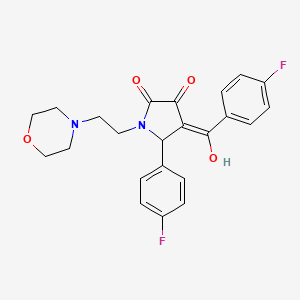
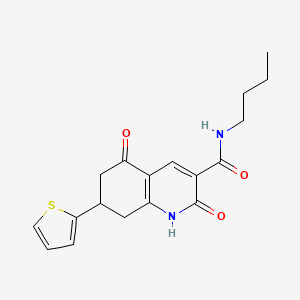
![1-(cyclobutylcarbonyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1,4-diazepane](/img/structure/B5398632.png)
![4-({1-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-3-piperidinyl}methyl)benzoic acid](/img/structure/B5398644.png)
